molecular formula C10H9N3O B14562602 N-Methyl(quinoxalin-2-yl)methanimine N-oxide CAS No. 62018-38-6

N-Methyl(quinoxalin-2-yl)methanimine N-oxide

Cat. No.: B14562602
CAS No.: 62018-38-6
M. Wt: 187.20 g/mol
InChI Key: YSYBXXSCGJXQGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(quinoxalin-2-yl)methanimine N-oxide typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of N-Methyl(quinoxalin-2-yl)methanimine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product . The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl(quinoxalin-2-yl)methanimine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state derivatives, while reduction reactions produce the parent amine .

Mechanism of Action

The mechanism of action of N-Methyl(quinoxalin-2-yl)methanimine N-oxide involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The compound can trap and neutralize these reactive species, thereby protecting cellular structures from oxidative damage . This antioxidant activity is primarily attributed to the N-oxide moiety, which can undergo redox cycling and scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl(quinoxalin-2-yl)methanimine N-oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and neuroprotective agent sets it apart from other quinoxaline derivatives .

Properties

CAS No.

62018-38-6

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-methyl-1-quinoxalin-2-ylmethanimine oxide

InChI

InChI=1S/C10H9N3O/c1-13(14)7-8-6-11-9-4-2-3-5-10(9)12-8/h2-7H,1H3

InChI Key

YSYBXXSCGJXQGI-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC1=NC2=CC=CC=C2N=C1)[O-]

Origin of Product

United States

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